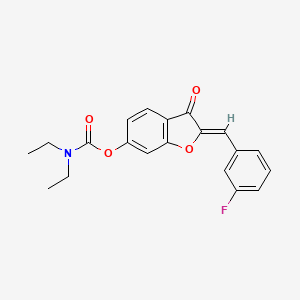

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate

Description

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is a synthetic aurone derivative characterized by a benzofuran core substituted with a 3-fluorobenzylidene group at position 2 and a diethylcarbamate moiety at position 4. Aurones, a subclass of flavonoids, are recognized for their planar structure and ability to mimic natural tubulin-binding agents. This compound’s design leverages the aurone scaffold’s affinity for the colchicine-binding site on tubulin, a validated target for anticancer agents .

Properties

IUPAC Name |

[(2Z)-2-[(3-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18FNO4/c1-3-22(4-2)20(24)25-15-8-9-16-17(12-15)26-18(19(16)23)11-13-6-5-7-14(21)10-13/h5-12H,3-4H2,1-2H3/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVVECUBVUVKOR-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate typically involves a multi-step process. One common approach is the condensation of 3-fluorobenzaldehyde with 3-oxo-2,3-dihydrobenzofuran in the presence of a base to form the benzylidene intermediate. This intermediate is then reacted with diethylcarbamoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce benzyl derivatives .

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies .

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its fluorinated benzylidene group, which can enhance binding affinity and specificity .

Medicine

Its structural features may contribute to improved pharmacokinetic properties and target specificity .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties .

Mechanism of Action

The mechanism of action of (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated benzylidene group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. Additionally, the diethylcarbamate moiety may contribute to the compound’s stability and bioavailability .

Comparison with Similar Compounds

Research Findings and Discussion

- SAR trends : Electron-withdrawing groups (e.g., fluorine, chlorine) on the benzylidene moiety correlate with enhanced tubulin-binding and anticancer activity in aurones . The target compound’s 3-fluoro group aligns with this trend.

- Diethylcarbamate advantage : Compared to 5a’s acetonitrile, this group may reduce polarity, enhancing membrane permeability and oral bioavailability.

- Toxicity profile : The absence of hERG inhibition in 5a suggests that aurones, including the target compound, may avoid cardiotoxicity risks associated with other chemotherapeutics .

Biological Activity

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Functional Groups : Contains a fluorobenzylidene moiety and a diethylcarbamate group.

- Molecular Weight : Approximately 335.37 g/mol.

Research indicates that compounds similar to (Z)-2-(3-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate may exhibit diverse biological activities, primarily through the following mechanisms:

- Antioxidant Activity : The presence of the benzofuran structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation, potentially through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial strains, indicating potential as antimicrobial agents.

Antioxidant Activity

A study investigating the antioxidant properties of related benzofuran derivatives found that they significantly reduced reactive oxygen species (ROS) levels in vitro. The mechanism was attributed to the ability of these compounds to scavenge free radicals effectively .

Anti-inflammatory Effects

Another research effort focused on a similar compound's anti-inflammatory effects in a murine model of arthritis. The results indicated a marked reduction in swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6 .

Antimicrobial Activity

In a comparative study of several benzofuran derivatives, one compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as templates for developing new antibiotics .

Data Table: Biological Activities of Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.